1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a combination of indole, triazole, and pyridine moieties. These structural elements are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug development.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often involves the compound binding to the target receptor, which can lead to changes in the receptor’s activity and subsequently influence various biological processes .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that factors such as pH, temperature, and the presence of other molecules can often influence the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indoline core, followed by the introduction of the triazole and pyridine groups through cyclization and coupling reactions. Common reagents used in these reactions include azides, alkynes, and halogenated pyridines. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar compounds include other indole derivatives, triazole-containing molecules, and pyridine-based compounds. What sets 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole apart is its unique combination of these three moieties, which enhances its biological activity and specificity. Examples of similar compounds include:
- Indole-3-acetic acid
- 1,2,3-Triazole derivatives
- Pyridine-2-carboxylic acid .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(2-fluorophenyl)-5-pyridin-2-yltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O/c23-16-8-2-4-11-19(16)28-21(17-9-5-6-13-24-17)20(25-26-28)22(29)27-14-12-15-7-1-3-10-18(15)27/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWMHIOTVVSPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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